molecular formula C16H14N2O B138263 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 400777-11-9

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B138263
M. Wt: 250.29 g/mol
InChI Key: VJLDYAKVOYGTDL-UHFFFAOYSA-N
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Description

The compound "6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of the imidazo[1,2-a]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the condensation of 2-aminopyridine with different reagents. For instance, a series of methyl imidazo[1,2-a]pyridine-2-carbamates was synthesized using a novel one-step condensation of 2-aminopyridine and methyl chloroacetylcarbamate for anthelmintic testing . Another method includes a three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid, leading to the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones . Additionally, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines involves tosylation of aminopyridine, treatment with acetamides, and the use of a new Horner–Emmons reagent .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of an imidazo ring fused to a pyridine ring. The substitution patterns on the imidazo[1,2-a]pyridine core can significantly influence the biological activity and physical properties of these compounds. For example, the introduction of a phenylsulfinyl group at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to enhance anthelmintic activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. The oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur as an oxidant leads to the formation of 1,3-diarylated imidazo[1,5-a]pyridines . This reaction demonstrates the versatility of imidazo[1,2-a]pyridine derivatives in forming new bonds and introducing functional groups that can modulate their chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of various substituents can affect their solubility, stability, and reactivity. For instance, the fluorescent properties of 1,3-diarylated imidazo[1,5-a]pyridines were found to be significantly improved compared to their monosubstituted counterparts, with fluorescence emission in the wavelength range of 454-524 nm . These properties are crucial for the potential application of these compounds in fluorescent probes and optical materials.

Scientific Research Applications

Synthesis Techniques and Variants

  • Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation

    The synthesis of methylimidazo[1,2-a]pyridines, including derivatives similar to the target compound, has been achieved without catalysts in aqueous conditions. Additionally, using acetonitrile as a solvent and silver as a catalyst can produce imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan et al., 2013).

  • Synthesis of Imidazo[4,5-b]pyridines

    The creation of imidazo[4,5-b]pyridine derivatives from aminoimidazolecarbaldehydes demonstrates the versatility of the imidazo[1,2-a]pyridine structure in synthesizing various heterocyclic compounds (Francisco Perandones & J. Soto, 1997).

  • Synthesis and Biological Study of Oxopyrimidines and Thiopyrimidines

    This research highlights the synthesis of derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde and their evaluation for antibacterial and antifungal activities (M. Ladani et al., 2009).

Catalysis and Chemical Reactions

  • Multicomponent Reaction for Fully Substituted Furans

    N,N-substituted imidazo[1,5-a]pyridine carbenes, related to the core structure, were used in a multicomponent reaction to produce aminofuran derivatives, showcasing the compound's utility in organic synthesis (Huan-Rui Pan et al., 2010).

  • One-Pot Synthesis of Naphtho[1′,2′4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones

    This research describes a one-pot route for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin derivatives, indicating the compound's potential in complex organic synthesis (M. F. Baig et al., 2017).

Fluorescence and Sensing Applications

  • Fluorescent Molecular Rotor Studies: The synthesis of fluorescent molecular rotors using imidazo[1,2-a]pyridine-3-carbaldehyde derivatives highlights their application in studying molecular properties and sensing (S. D. Jadhav & N. Sekar, 2017).

Catalytic Activities

  • Evaluation of Catalytic Activity in Oxidation Reactions: Imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities, specifically in the oxidation of catechol to o-quinone, demonstrating their potential in catalysis (R. Saddik et al., 2012).

Future Directions

Imidazo[1,2-a]pyridines, including “6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic pathways, improving the ecological impact of the synthesis methods, and exploring new pharmaceutical applications .

properties

IUPAC Name

6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLDYAKVOYGTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

400777-11-9
Record name 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine-3-carboxaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-(4-Methylphenyl)-imidazo[1,2-a]pyridine-3-Carboxaldehyde
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Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NN Kansagara, VR Dangar… - International Letters of …, 2016 - scholar.archive.org
Schiff’s bases are obtained on heating an aldehydes with aromatic amine in presence of glacial acetic acid. These are the compounds containing characteristic–HC= N–group. Aryl …
Number of citations: 0 scholar.archive.org
N Kansagara, VR Dangar, VR Shah - Int. J Pharm Sci Res, 2015 - ijpsr.info
Different pyrazoline derivatives were synthesized by cyclization of substituted chalcones with phenyl hydrazine in basic conditions. Some new 1-Aryl-3-[6-methyl-2-(4-methylphenyl) …
Number of citations: 5 www.ijpsr.info
NN Kansagara - core.ac.uk
The chemistry of therapeutic interested compounds had it’s beginning when chemists, pharmacists and physicians isolated purified active principles of plant and animal tissues and …
Number of citations: 2 core.ac.uk

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